molecular formula C18H14N2O4 B1261633 Phaitanthrins B

Phaitanthrins B

Cat. No. B1261633
M. Wt: 322.3 g/mol
InChI Key: CGMNLIDQBYRXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phaitanthrins B is a natural product found in Phaius mishmensis with data available.

Scientific Research Applications

Anti-Mycobacterial Properties

Phaitanthrin derivatives have been synthesized to evaluate their anti-mycobacterial activity, particularly against multi-drug resistant tuberculosis (MDR-TB). These compounds show high affinity for the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a key enzyme in the bacterium, highlighting their potential as effective anti-microbial agents (Kamal et al., 2015).

Cytotoxic Properties

Phaitanthrin A and other analogues isolated from Phaius mishmensis exhibit cytotoxicity against various human cancer cell lines, suggesting their potential in cancer research. This indicates that Phaitanthrin B might have similar properties and potential applications in developing anticancer therapies (Jao et al., 2008).

Synthetic Approaches

Innovative synthetic methodologies for Phaitanthrin B and its derivatives have been developed. For instance, the biomimetic synthesis of Phaitanthrin E, involving the fragmentation of an sp3 carbon-carbon bond, highlights the intricate chemical processes that can be utilized to synthesize these compounds (Vaidya & Argade, 2015).

Enantioselective Synthesis

The first asymmetric synthesis of (S)-Phaitanthrin A and its derivatives using a catalytic aldol reaction of Tryptanthrin and ketones has been reported. This approach expands the possibilities for the synthesis of enantiomerically pure forms of Phaitanthrin B, which could be crucial for specific biomedical applications (Kang et al., 2013).

Cytotoxicity Evaluation

Studies have demonstrated the significant cytotoxicity of Phaitanthrin A against certain cell lines, implying that similar compounds like Phaitanthrin B might have applications in the study of cell growth and death mechanisms (Chang et al., 2015).

Alkaloid Enantiomers

Research on the enantiomers of Phaitanthrin A, a compound related to Phaitanthrin B, provides insights into the stereochemical aspects of these alkaloids, which can be crucial for understanding their biological activities and potential applications (Liu et al., 2016).

properties

Product Name

Phaitanthrins B

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

methyl 2-(6-hydroxy-12-oxoindolo[2,1-b]quinazolin-6-yl)acetate

InChI

InChI=1S/C18H14N2O4/c1-24-15(21)10-18(23)12-7-3-5-9-14(12)20-16(22)11-6-2-4-8-13(11)19-17(18)20/h2-9,23H,10H2,1H3

InChI Key

CGMNLIDQBYRXFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O)O

synonyms

phaitanthrin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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